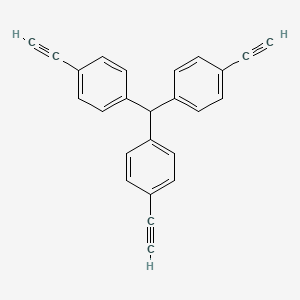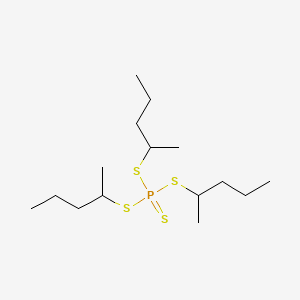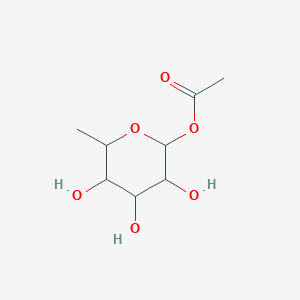
Digermathiane, hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digermathiane, hexamethyl- is an organogermanium compound with the molecular formula C6H18Ge2S It is characterized by the presence of two germanium atoms bonded to a sulfur atom, with each germanium atom further bonded to three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Digermathiane, hexamethyl- typically involves the reaction of trimethylgermanium chloride with sodium sulfide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of Digermathiane, hexamethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Digermathiane, hexamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
Digermathiane, hexamethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Digermathiane, hexamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Trimethylgermanium chloride: A precursor used in the synthesis of Digermathiane, hexamethyl-.
Germanium dioxide: An oxidation product of Digermathiane, hexamethyl-.
Organosilicon compounds: Similar in structure and reactivity to organogermanium compounds.
Uniqueness
Digermathiane, hexamethyl- is unique due to the presence of two germanium atoms bonded to a sulfur atom, which imparts distinct chemical properties and reactivity compared to other organogermanium and organosilicon compounds.
Properties
CAS No. |
6199-00-4 |
|---|---|
Molecular Formula |
C6H18Ge2S |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
trimethyl(trimethylgermylsulfanyl)germane |
InChI |
InChI=1S/C6H18Ge2S/c1-7(2,3)9-8(4,5)6/h1-6H3 |
InChI Key |
NGXOXIIEIVWVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)S[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)



![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)









